molecular formula C15H15N3O4S B6084434 4-({[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid

4-({[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid

カタログ番号 B6084434
分子量: 333.4 g/mol
InChIキー: WNIDCHXFKDRFIA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-({[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid, commonly known as Co-trimoxazole, is a combination of two antibiotics, sulfamethoxazole, and trimethoprim. It is a widely used antibiotic that is used to treat various bacterial infections, including urinary tract infections, respiratory infections, and gastrointestinal infections. Co-trimoxazole has been extensively studied for its mechanism of action, biochemistry, and physiological effects.

作用機序

Co-trimoxazole works by inhibiting two enzymes that are essential for bacterial growth, dihydropteroate synthase and dihydrofolate reductase. Sulfamethoxazole inhibits dihydropteroate synthase, which is involved in the synthesis of folic acid, a vitamin essential for bacterial growth. Trimethoprim inhibits dihydrofolate reductase, which is involved in the conversion of dihydrofolic acid to tetrahydrofolic acid, another essential vitamin for bacterial growth. By inhibiting these two enzymes, Co-trimoxazole prevents the synthesis of folic acid and tetrahydrofolic acid, which ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
Co-trimoxazole has been shown to have a broad spectrum of activity against various bacterial species. It has been shown to be effective against both gram-positive and gram-negative bacteria. Co-trimoxazole has also been shown to have a synergistic effect when used in combination with other antibiotics, such as aminoglycosides. Co-trimoxazole has a half-life of approximately 8-10 hours and is excreted primarily through the kidneys.

実験室実験の利点と制限

Co-trimoxazole is a widely used antibiotic that is readily available and relatively inexpensive. It has been extensively studied for its effectiveness in treating bacterial infections, and its mechanism of action is well understood. However, Co-trimoxazole has limitations for lab experiments. It can be difficult to obtain pure Co-trimoxazole, and its solubility in water is limited. Co-trimoxazole can also be toxic to certain cell lines, which can limit its use in certain experiments.

将来の方向性

There are several future directions for the study of Co-trimoxazole. One area of research is the development of new formulations of Co-trimoxazole that are more soluble in water and less toxic to cell lines. Another area of research is the study of Co-trimoxazole in combination with other antibiotics to determine the optimal combination for the treatment of bacterial infections. Additionally, the use of Co-trimoxazole in the treatment of other infectious diseases, such as malaria, is an area of ongoing research. Finally, the use of Co-trimoxazole in the prevention of antibiotic resistance is an important area of future research.

合成法

Co-trimoxazole is synthesized by combining sulfamethoxazole and trimethoprim. Sulfamethoxazole is synthesized by reacting p-aminobenzoic acid with methanesulfonyl chloride, followed by a reaction with 3,4-dimethylaniline. Trimethoprim is synthesized by reacting 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine with 4,6-dimethyl-2-(propylamino)pyrimidine.

科学的研究の応用

Co-trimoxazole has been extensively studied for its effectiveness in treating bacterial infections. It has been used to treat various bacterial infections, including urinary tract infections, respiratory infections, and gastrointestinal infections. Co-trimoxazole has also been studied for its effectiveness in treating opportunistic infections in patients with HIV/AIDS. It has been shown to be effective in preventing Pneumocystis jirovecii pneumonia and Toxoplasma gondii infections in these patients.

特性

IUPAC Name

4-[[2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-8-9(2)16-15(18-13(8)20)23-7-12(19)17-11-5-3-10(4-6-11)14(21)22/h3-6H,7H2,1-2H3,(H,17,19)(H,21,22)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIDCHXFKDRFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[(4-Hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。